Ganoderenic Acid H

Anti-influenza Neuraminidase inhibition Antiviral research

Select Ganoderenic Acid H for neuraminidase inhibitor screening and cancer SAR studies. This lanostane triterpenoid features a critical Δ20(22)(E) double bond conferring 5.1-fold greater H5N1 NA potency (IC50 28.0 μM) than Ganoderenic Acid D, with minimal MDCK cytotoxicity (CC50 >200 μM). In SKBR3 breast cancer cells, it demonstrates 3.7-fold greater potency (IC50 108.75 μM) than Ganoderic Acid H. Validated as a QC marker for Ganoderma lucidum authentication. Available ≥98% (HPLC).

Molecular Formula C30H40O7
Molecular Weight 512.6 g/mol
Cat. No. B12407733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderenic Acid H
Molecular FormulaC30H40O7
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O
InChIInChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21-22,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18-,21+,22+,28+,29-,30+/m1/s1
InChIKeySXBOKJLQZQAVPU-JUMPEBTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ganoderenic Acid H (CAS 120462-48-8) | Lanostane-Type Triterpenoid Procurement Guide for Anti-Influenza and Metabolic Research


Ganoderenic Acid H (分子式 C30H40O7, 分子量 512.63) is a lanostane-type triterpenoid isolated from the fruiting bodies of Ganoderma lucidum [1]. It belongs to the broader family of ganoderic and ganoderenic acids, which share a tetracyclic lanostane backbone but differ critically in oxidation states, double-bond configurations, and side-chain substituents . These subtle structural variations confer distinct target inhibition profiles among close analogs [2].

Why Ganoderenic Acid H Cannot Be Interchanged with Ganoderic Acid H or Ganoderenic Acid D


Despite sharing the lanostane core scaffold, substitution of Ganoderenic Acid H with structurally similar in-class compounds fundamentally alters target engagement profiles. The compound's unique combination of a Δ20(22)(E) double bond, absence of a 15-acetoxy group, and specific C-3/C-7/C-11/C-15/C-23 oxidation pattern produces enzyme inhibition and cellular activity signatures that differ from its closest analogs [1]. Even compounds with identical molecular formulas (e.g., Ganoderenic Acid D, C30H40O7) exhibit markedly different IC50 values against neuraminidase (5.1-fold difference) and distinct cytotoxicity profiles, confirming that molecular weight and formula alone are insufficient predictors of biological behavior [2].

Head-to-Head Comparative Data for Ganoderenic Acid H vs. Closest Analogs


Ganoderenic Acid H Exhibits 5.1-Fold Higher Potency than Ganoderenic Acid D in H5N1 Neuraminidase Inhibition

In a direct head-to-head neuraminidase inhibition assay across 23 Ganoderma triterpenoids, Ganoderenic Acid H demonstrated an IC50 of 28.0 ± 10.9 μM against H5N1 neuraminidase, whereas Ganoderenic Acid D (same molecular formula C30H40O7, differing in C-7 substitution and double-bond configuration) exhibited an IC50 of 123.4 ± 22.5 μM against the same target [1]. Both compounds showed no detectable inhibition against H1N1 neuraminidase (IC50 >200 μM) [2].

Anti-influenza Neuraminidase inhibition Antiviral research

Ganoderenic Acid H vs. Ganoderic Acid H: 5.1-Fold Superior H5N1 Neuraminidase Inhibition in Direct Comparison

In the same 23-compound head-to-head neuraminidase inhibition screen, Ganoderenic Acid H (IC50 = 28.0 ± 10.9 μM) demonstrated 5.1-fold greater inhibitory potency than Ganoderic Acid H (IC50 = 143.9 ± 46.3 μM) against H5N1 neuraminidase [1]. The structural distinction between these compounds lies in the C-20/C-22 double-bond configuration: Ganoderenic Acid H possesses a Δ20(22)(E) double bond, whereas Ganoderic Acid H contains a saturated C(20)(S) configuration [2].

Anti-influenza Neuraminidase inhibitor Structure-activity relationship

Ganoderenic Acid H Lacks Potent HMG-CoA Reductase Inhibition, in Contrast to Ganoderenic Acid K (IC50 = 16.5 μM)

In a comprehensive multi-target enzyme inhibition screen of compounds isolated from Ganoderma lucidum fruiting bodies, Ganoderenic Acid K exhibited potent HMG-CoA reductase inhibition with an IC50 of 16.5 μM [1]. Ganoderenic Acid H was included in the same study but did not demonstrate strong inhibitory activity against HMG-CoA reductase (specific IC50 not reported due to insufficient inhibition) [2]. This differential activity profile highlights distinct target selectivity between these structurally related lanostane triterpenoids.

Metabolic research HMG-CoA reductase Target selectivity

Ganoderenic Acid H Shows Low Cytotoxicity (CC50 >200 μM) Across Multiple Cell Lines, in Contrast to Ganoderenic Acid D

In cytotoxicity profiling conducted alongside neuraminidase inhibition studies, Ganoderenic Acid H exhibited minimal cytotoxic effects with CC50 values exceeding 200 μM in MDCK cells [1]. In contrast, Ganoderenic Acid D demonstrated cytotoxicity with IC50 values of 0.14 ± 0.01, 0.18 ± 0.02, and 0.26 ± 0.03 mg/mL (approximately 273, 351, and 507 μM, respectively) in Hep G2, HeLa, and Caco-2 carcinoma cell lines in a separate study [2].

Cytotoxicity Safety profiling Cell viability

Ganoderenic Acid H Demonstrates 3.7-Fold Higher Potency than Ganoderic Acid H in SKBR3 Breast Cancer Cell Proliferation Inhibition

In a structure-activity relationship study evaluating lanostane-type triterpenoids against SKBR3 human breast cancer cells, Ganoderenic Acid H exhibited an IC50 of 108.75 μM, whereas Ganoderic Acid H showed substantially weaker activity with an IC50 of 417.07 μM [1]. This 3.7-fold potency difference is attributed to the distinct backbone classification (Type B for Ganoderenic Acid H vs. Type A for Ganoderic Acid H) and the presence of a Δ20(22) double bond in Ganoderenic Acid H [2].

Anticancer Breast cancer Triterpenoid SAR

Ganoderenic Acid H vs. Ganoderic Acid H: Comparative HIV-1 Protease Inhibition Activity

In enzyme inhibition assays against HIV-1 protease, Ganoderic Acid H has been reported to inhibit HIV-1 protease with an IC50 value of 200 μM [1]. Data for Ganoderenic Acid H against HIV-1 protease are not established in the peer-reviewed literature. The structural distinction (Δ20(22)(E) unsaturation in Ganoderenic Acid H vs. saturated C(20)(S) configuration in Ganoderic Acid H) may influence protease binding affinity, but direct comparative data are unavailable [2].

Antiviral HIV-1 protease Protease inhibition

Targeted Research Applications for Ganoderenic Acid H Based on Comparative Performance Data


Anti-Influenza Drug Discovery: Neuraminidase Inhibitor Lead Optimization

Ganoderenic Acid H is the preferred selection among Ganoderma lanostane triterpenoids for H5N1 neuraminidase inhibitor screening programs. Its IC50 of 28.0 ± 10.9 μM against H5N1 neuraminidase, coupled with a CC50 >200 μM in MDCK cells, provides a favorable therapeutic window that is 5.1-fold superior to Ganoderenic Acid D and 5.1-fold superior to Ganoderic Acid H in the same assay system [1]. The Δ20(22)(E) double bond represents a critical structural feature for neuraminidase engagement that is absent in less potent analogs [2].

Breast Cancer Cell Proliferation Studies

For researchers investigating lanostane triterpenoid effects on SKBR3 human breast cancer cells, Ganoderenic Acid H demonstrates 3.7-fold greater potency (IC50 = 108.75 μM) compared to Ganoderic Acid H (IC50 = 417.07 μM) [1]. This potency differential, attributed to Type B backbone classification and Δ20(22) unsaturation, positions Ganoderenic Acid H as the more suitable compound for structure-activity relationship studies and mechanistic investigations in this cellular model [2].

Broad-Spectrum Cytotoxicity Screening Panels

Ganoderenic Acid H's minimal cytotoxicity profile (CC50 >200 μM in MDCK cells) makes it an appropriate reference compound for cytotoxicity screening panels where target-specific effects must be distinguished from general cellular toxicity [1]. In contrast, Ganoderenic Acid D exhibits pronounced cytotoxicity (IC50 = 0.14-0.26 mg/mL across multiple carcinoma lines) and should be reserved for apoptosis or cell death mechanism studies [2].

Chemical Marker for Ganoderma lucidum Quality Control and Authentication

Ganoderenic Acid H has been identified as one of 13 chemical markers suitable for quality control and authentication of Ganoderma lucidum commercial products, alongside ganoderenic acids C, B, and D, and ganoderic acids C2, G, B, A, and H [1]. Its inclusion in validated analytical methods supports procurement decisions for natural product standardization and regulatory compliance applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganoderenic Acid H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.